3-(4-Chloro-3-ethylphenyl)-3-pentanol

Description

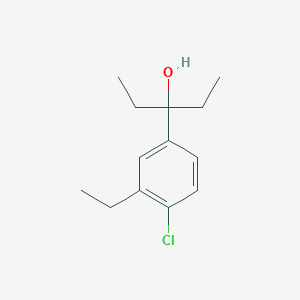

3-(4-Chloro-3-ethylphenyl)-3-pentanol is a tertiary alcohol featuring a substituted phenyl group at the 3-position of pentanol. Its molecular structure includes a 4-chloro-3-ethylphenyl moiety, which confers unique physicochemical and biological properties. The chloro and ethyl substituents likely enhance lipophilicity, influencing solubility, volatility, and bioactivity compared to simpler alcohols like 3-pentanol .

Properties

IUPAC Name |

3-(4-chloro-3-ethylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClO/c1-4-10-9-11(7-8-12(10)14)13(15,5-2)6-3/h7-9,15H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POXVEKLQECSOPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(CC)(CC)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-ethylphenyl)-3-pentanol typically involves the alkylation of 4-chloro-3-ethylphenol with a suitable alkylating agent under controlled conditions. One common method is the Friedel-Crafts alkylation, where 4-chloro-3-ethylphenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-ethylphenyl)-3-pentanol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) in aqueous solution or potassium tert-butoxide (KOtBu) in an organic solvent.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenols or ethers.

Scientific Research Applications

3-(4-Chloro-3-ethylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-ethylphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The chloro and ethyl groups on the phenyl ring influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to alter cellular responses.

Disrupting Membrane Integrity: Affecting the structure and function of cellular membranes.

Comparison with Similar Compounds

Key Observations:

Bioactivity: Tebuconazole demonstrates potent antifungal activity due to its triazole group, which inhibits fungal ergosterol biosynthesis . The target compound’s chloro and ethyl groups may similarly enhance bioactivity, though direct evidence is lacking. Simple 3-pentanol (without phenyl substitution) primes plant defense via SA/JA pathways, reducing bacterial pathogens like Pseudomonas syringae at concentrations as low as 100 nM .

Synthetic Utility: Phenyl-substituted 3-pentanols (e.g., the tetrahydropyran derivative in ) serve as intermediates in multi-step syntheses.

Physicochemical Properties: Volatility: Unsubstituted 3-pentanol’s volatility limits its agricultural use , but phenyl substitution (as in the target compound) likely reduces evaporation, enhancing field stability.

Comparative Efficacy in Plant Defense

- Disease Suppression: 10 µM gaseous 3-pentanol reduced PtoDC3000 bacterial counts by 100-fold in Arabidopsis .

- Mechanism : Priming of SA (PR1 gene) and JA (PDF1.2 gene) pathways, enhancing pathogen response .

In contrast, Tebuconazole acts directly on fungi rather than priming plant immunity, highlighting how structural modifications redirect bioactivity .

Biological Activity

3-(4-Chloro-3-ethylphenyl)-3-pentanol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H17ClO

- Molecular Weight : 232.73 g/mol

- Physical State : Typically appears as a colorless to pale yellow liquid.

The presence of the chloro and ethyl groups on the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen substituent (chlorine) is known to affect the compound's reactivity and binding affinity, potentially leading to modulation of enzyme activity or receptor signaling pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. A comparative study showed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 25.0 |

| Compound A | A549 (lung cancer) | 15.3 |

| Compound B | HeLa (cervical cancer) | 20.5 |

The chlorinated phenyl group is believed to enhance the anticancer efficacy by improving interactions with cellular targets.

Neuroprotective Effects

Emerging studies suggest that similar compounds may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro assays demonstrated that derivatives showed significant inhibition of AChE, potentially leading to increased acetylcholine levels and improved cognitive function.

Anticancer Evaluation

A study evaluated the cytotoxicity of various halogenated phenolic compounds against different cancer cell lines. The results indicated that compounds with multiple halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts. Specifically, this compound showed promising results in inhibiting the growth of breast and cervical cancer cell lines.

Neuroprotective Screening

In another study focusing on neurodegenerative diseases, this compound was tested for its ability to inhibit AChE. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic applications in treating Alzheimer's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.